molecular formula C36H41N3O6.ClH B1140496 盐酸莱卡地平 CAS No. 100427-27-8

盐酸莱卡地平

货号 B1140496
CAS 编号: 100427-27-8
分子量: 648.196
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lercanidipine hydrochloride is an antihypertensive drug . It belongs to the dihydropyridine class of calcium channel blockers, which work by relaxing and opening the blood vessels allowing the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .


Synthesis Analysis

The synthesis of Lercanidipine hydrochloride involves several steps . A process for the preparation of Lercanidipine and its amorphous form has been patented . The process involves the use of novel derivatives of 2,N-dimethyl-N- (3,3-diphenylpropyl)-1-amino compounds .


Molecular Structure Analysis

The molecular formula of Lercanidipine hydrochloride is C36H41N3O6 . Its molecular weight is 611.74 .


Chemical Reactions Analysis

Lercanidipine hydrochloride’s solubilities are strongly dependent on the composition and pH of the buffer media . A detailed thermal analysis investigation of Lercanidipine hydrochloride was reported, using Differential scanning calorimetry (DSC) and thermogravimetry analysis (TG) as primary screening techniques .


Physical And Chemical Properties Analysis

Lercanidipine hydrochloride is a lipophilic third-generation dihydropyridine-calcium channel blocker . It has a molecular weight of 611.73 . It should be stored under the recommended conditions in the Certificate of Analysis .

科学研究应用

  1. 用于提高生物利用度的纳米脂质载体:负载盐酸莱卡地平的纳米脂质载体 (NLC) 显示出提高口服生物利用度的潜力。这些 NLC 表现出受控释放,这有利于高血压治疗 (兰皮斯、科拉布和戈达克,2014).

  2. 抗高血压疗效:盐酸莱卡地平对轻度至中度高血压患者的收缩压和舒张压具有降低作用。它已被与其他抗高血压药物(如尼非地平、氨氯地平和非洛地平)进行了有利的比较 (邦、查普曼和果阿,2003).

  3. 透皮递送系统:盐酸莱卡地平透皮贴剂的开发显示出增强的药物渗透性,并且可能是口服递送的潜在替代品,从而提高患者依从性 (玛玛莎、拉奥、穆坎蒂和拉梅什,2010).

  4. 通过包合物提高溶解度和溶解性:已经探索了通过与 β-环糊精形成包合物来提高盐酸莱卡地平的溶解度和溶解特性,这可能会提高其生物利用度 (谢赫、帕特尔、苏蒂和帕特尔,2017).

  5. 药代动力学特性:盐酸莱卡地平表现出高度亲脂性和长的受体半衰期,这有助于其药效延长。其药代动力学包括完全吸收、快速分布到组织和广泛代谢 (巴尔基耶利等人,1997).

  6. 颊粘附控释片:盐酸莱卡地平的颊粘附片剂已被开发用于控释。与传统的口服给药相比,这些片剂显示出提高药物生物利用度的潜力 (查德等人,2008).

  7. 血管选择性和药理功效:盐酸莱卡地平在人体心血管组织中显示出增加的血管选择性和延长的药理功效,这对于其抗高血压作用很重要 (布里克西乌斯等人,2005).

  8. 对血管平滑肌细胞的抗增殖作用:盐酸莱卡地平对血管平滑肌细胞表现出抗增殖作用,可能有助于预防人类再狭窄。这归因于其对细胞活性氧物质和信号通路的影響 (吴等人,2009).

  9. 与其他抗高血压药物的比较:一项将盐酸莱卡地平与缓释非洛地平用于治疗轻度至中度高血压的比较研究显示,两种情况下血压均显着下降,安全性概况相当 (吴等人,2015).

  10. 透皮递送评估:已经评估了盐酸莱卡地平透皮递送的适用性,强调了使用各种渗透促进剂来实现有效的透皮贴剂制剂 (拉维库马尔,2012).

安全和危害

Lercanidipine hydrochloride is toxic if swallowed . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

Lercanidipine hydrochloride is used for the treatment of hypertension . If the dose is not working well enough and the blood pressure stays too high, the dose may need to be increased to 20mg once a day . It’s usually taken once a day, at least 15 minutes before a meal . The treatment with Lercanidipine hydrochloride is usually long term, even for the rest of your life .

属性

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100427-26-7 (Parent)
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046665
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lercanidipine hydrochloride

CAS RN

132866-11-6, 100427-27-8
Record name Lercanidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132866-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERCANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
859
Citations
P Vasigar, M Batmanabane - Journal of Pharmacology and …, 2013 - journals.sagepub.com
… Groups 3, 4, and 5 were experimental and received carrageenan and lercanidipine hydrochloride dissolved in DMSO, in different doses at the rate of 300, 600, and 900 μg/kg BW. …
Number of citations: 29 journals.sagepub.com
VR Kallakunta, S Bandari, R Jukanti, PR Veerareddy - Powder Technology, 2012 - Elsevier
… The current investigation was aimed to improve the solubility of poorly soluble lercanidipine hydrochloride as self emulsifying powder (SEP). Liquid SEDDS of LCH was formulated with …
Number of citations: 157 www.sciencedirect.com
NS Ranpise, SS Korabu, VN Ghodake - Colloids and Surfaces B …, 2014 - Elsevier
… Lercanidipine hydrochloride is a calcium channel blocker used … The aim of this study was to design lercanidipine hydrochloride-… Lercanidipine hydrochloride nanostructured lipid carriers …
Number of citations: 84 www.sciencedirect.com
S Mihaljica, D Radulović, J Trbojević - Chromatographia, 2005 - Springer
… of lercanidipine hydrochloride and its structural formula is similar to lercanidipine hydrochloride. … 6 (Fig.5) is the oxidative product and synthetic impurity of lercanidipine hydrochloride. …
Number of citations: 43 link.springer.com
T Mamatha, JV Rao, K Mukkanti… - DARU: Journal of Faculty …, 2010 - ncbi.nlm.nih.gov
… Lercanidipine hydrochloride (LRDP) is used in the treatment of hypertension because of its selectivity and specificity on the smooth vascular cells. The pharmacokinetic parameters …
Number of citations: 67 www.ncbi.nlm.nih.gov
SS Vaghani, MM Patel, CS Satish, KM Patel… - Bulletin of Materials …, 2012 - Springer
In the present study, carboxymethylchitosan (CMCS) was prepared from chitosan, crosslinked with glutaraldehyde and evaluated in vitro as a potential carrier for site specific drug …
Number of citations: 36 link.springer.com
RR Thenge, KG Mahajan, HS Sawarkar… - Int. J. Pharm. Tech …, 2010 - researchgate.net
… Lercanidipine hydrochloride patches were prepared by using different concentration of Eudragit RS100, Hydroxypropyl methyl cellulose and ethyl cellulose using solvent casting …
Number of citations: 20 www.researchgate.net
AS Kumari, S Subhasish, DK Kaushik… - Int J PharmTech …, 2010 - researchgate.net
… Standard stock solution of Lercanidipine hydrochloride was prepared in methanol. Working standard solutions of Lercanidipine hydrochloride was prepared by taking suitable aliquots …
Number of citations: 17 www.researchgate.net
TM Sastry, K Ramakrishna - 2009 - nopr.niscpr.res.in
Three simple and sensitive visible spectrophotometic methods (AC) have been developed for the assay of Lercanidipine hydrochloride (LER) in bulk and formulations. Method A is …
Number of citations: 12 nopr.niscpr.res.in
M Barchielli, E Dolfini, P Farina, B Leoni… - Journal of …, 1997 - journals.lww.com
(±) Lercanidipine hydrochloride (HCl)(Zanidip) is an antihypertensive drug structurally related to dihydropyridine calcium-entry blockers: lercanidipine is weakly basic (pK′ a= 6.83 at …
Number of citations: 120 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。